molecular formula C9H17NO B2935050 5-(Propan-2-yl)azepan-2-one CAS No. 62596-03-6

5-(Propan-2-yl)azepan-2-one

Cat. No. B2935050
CAS RN: 62596-03-6
M. Wt: 155.241
InChI Key: KSLKLDCFPUXPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Propan-2-yl)azepan-2-one is a chemical compound with the molecular formula C9H17NO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 5-(Propan-2-yl)azepan-2-one consists of 9 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 155.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Propan-2-yl)azepan-2-one such as its melting point, boiling point, and density are not explicitly mentioned in the available resources .

Safety and Hazards

The specific safety and hazard information for 5-(Propan-2-yl)azepan-2-one is not available in the resources . It is recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-propan-2-ylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)8-3-4-9(11)10-6-5-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLKLDCFPUXPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of hydroxylamine-O-sulfonic acid (60.5 g, 535 mmol) in formic acid (320 ml) was added dropwise a solution of 4-isopropyl cyclohexanone (50.0 g, 357 mmol) in formic acid (110 ml) at r.t. under an argon atmosphere. The reaction mixture was refluxed for 3 h, cooled to r.t. and slowly treated with ice-water (550 ml). 10 N NaOH (1.1 liter) was added to adjust the pH to 8 and the resultant mixture was extracted with CHCl3 (4×). The combined organic extracts were washed with water, brine, dried (MgSO4), filtered and concentrated under reduced pressure. The light-brown solid was crystallized from n-heptane: 42.4 g (75%);
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
550 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
reactant
Reaction Step Three

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